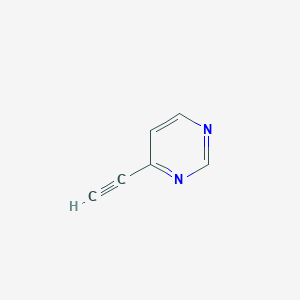

4-Ethynylpyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-ethynylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-3-4-7-5-8-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBOZVXBXBRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-58-3 | |

| Record name | 4-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethynylpyrimidine and Its Congeners

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal catalysis, particularly using palladium and copper, provides powerful tools for constructing the carbon-carbon bond between the pyrimidine (B1678525) ring and an ethynyl (B1212043) group. These methods typically involve the reaction of a halopyrimidine with a terminal alkyne.

Sonogashira Coupling Reactions in 4-Ethynylpyrimidine Synthesis

The Sonogashira reaction is a cornerstone in the synthesis of arylalkynes and is widely applied to produce ethynyl-substituted heterocycles, including this compound. wikipedia.org This cross-coupling reaction involves a palladium catalyst and a copper(I) co-catalyst to forge a bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is valued for its reliability and tolerance of various functional groups, and it can often be performed under mild conditions. wikipedia.org

The general mechanism proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the halopyrimidine (e.g., 4-chloropyrimidine (B154816) or 4-iodopyrimidine). libretexts.org

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. libretexts.org

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex. libretexts.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the this compound product and regenerate the Pd(0) catalyst. libretexts.org

A key starting material for this synthesis is often a halopyrimidine, such as 2,4-dichloropyrimidine (B19661). google.com For instance, the Sonogashira coupling of 4-chloropyrimidine derivatives with terminal alkynes like (trimethylsilyl)acetylene has been successfully demonstrated. google.com The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 4-Chloropyrimidine derivative | (Trimethylsilyl)acetylene | Pd(PPh₃)₄/CuI | 4-((Trimethylsilyl)ethynyl)pyrimidine derivative | 76% | google.com |

| Fluorographene | 5-Ethynylpyrimidine (B139185) | Pd(Ph₃P)₂Cl₂/CuI | Ethynylpyrimidine grafted graphene | 47% | rsc.org |

Palladium-Catalyzed Alkynylation Strategies

Palladium-catalyzed alkynylation represents a broad class of reactions for forming C(sp)-C(sp²) bonds, with the Sonogashira reaction being the most prominent example. beilstein-journals.org However, variations in catalysts, ligands, and conditions, including copper-free systems, define distinct strategies. The choice of palladium source can range from Pd(PPh₃)₄ to Pd/C, the latter being a heterogeneous catalyst that can simplify product purification. beilstein-journals.orgcolab.ws

The efficiency of these reactions is heavily influenced by the palladium catalyst's ligand sphere. For example, complexes with bulky, electron-rich phosphine (B1218219) ligands have been developed to improve the catalytic activity, especially for less reactive aryl chlorides. acs.org A plausible mechanism for heterogeneous Pd/C catalysis involves the in-situ generation of an active, soluble Pd(0) species that enters the catalytic cycle. beilstein-journals.org

While many protocols employ a copper co-catalyst, copper-free Sonogashira (or Heck Alkynylation) reactions have been developed to avoid issues related to the homocoupling of terminal alkynes (Glaser coupling), which is a common side reaction promoted by copper. libretexts.orgacs.org These copper-free systems typically require a strong base and proceed through a mechanism where the palladium complex facilitates both the C-H activation of the alkyne and the subsequent cross-coupling steps. libretexts.org

Copper-Catalyzed Alkyne Formations

Copper plays a dual role in the synthesis of ethynylpyrimidines. Its most recognized function is as a co-catalyst in the Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step to the palladium center. wikipedia.orgbeilstein-journals.org The use of a copper(I) salt like CuI is standard in these reactions. organic-chemistry.org

Beyond its co-catalytic role, copper can also directly catalyze the formation of the pyrimidine ring itself. mdpi.com For example, a Cu(II)-catalyzed cycloaddition reaction of alkynes with nitrogen-containing molecules like amidines or guanidines has been shown to be a powerful method for constructing pyrimidine heterocycles. mdpi.com Another approach involves the copper-catalyzed cyclization of ketones with nitriles under basic conditions to afford diversely functionalized pyrimidines. researchgate.netorganic-chemistry.org These methods build the core pyrimidine structure, which could potentially be functionalized in subsequent steps to introduce the ethynyl group.

The versatility of copper catalysis stems from its ability to coordinate with heteroatoms and π-bonds, and its capacity to activate terminal alkynes. beilstein-journals.org

Transition-Metal-Free Synthesis Protocols

To circumvent the cost and potential toxicity associated with transition metals, several metal-free synthetic routes to pyrimidines have been developed. These methods often rely on classical condensation and cyclization reactions.

Condensation Reactions Utilizing Amidines and Guanidines

The condensation of amidines or guanidines with 1,3-dicarbonyl compounds or their equivalents is a classical and versatile strategy for pyrimidine synthesis, known as the Pinner synthesis. mdpi.comslideshare.netslideshare.net This reaction can be catalyzed by either acids or bases and involves the reaction of an amidine with substrates like β-keto esters or β-diketones to form the pyrimidine ring. slideshare.netslideshare.net

A significant advancement in this area is the direct, transition-metal-free synthesis of 4-ethynylpyrimidines. researchgate.net This approach involves the regioselective condensation of arylamidines with specifically designed alkenynones, such as 2-aryl-1-ethoxy-5-(trimethylsilyl)pent-1-en-4-yn-3-ones. researchgate.netresearchgate.net This method provides a facile route to both TMS-protected and unprotected 4-ethynylpyrimidines in high yields. researchgate.net The starting alkenynones are readily accessible, making this an attractive and practical strategy. researchgate.net

| Amidine | Alkenynone | Product | Yield | Reference |

| Arylamidine | 2-Aryl-1-ethoxy-5-(trimethylsilyl)pent-1-en-4-yn-3-one | TMS-protected this compound | Up to 85% | researchgate.netresearchgate.net |

Other variations include iridium-catalyzed multicomponent reactions of amidines with alcohols to form pyrimidines, although this specific example is not metal-free, it highlights the versatility of amidines as building blocks. mdpi.comnih.gov

Base-Mediated Alkenynone Cyclizations

Base-mediated or base-promoted cyclizations provide another avenue for transition-metal-free pyrimidine synthesis. mdpi.comrhhz.net Strong bases like NaOH or KOH can effectively catalyze the cyclization of unsaturated ketones with amidines to yield substituted pyrimidines. mdpi.com

The previously mentioned condensation of arylamidines with 2-aryl-1-ethoxy-5-(trimethylsilyl)pent-1-en-4-yn-3-ones is a prime example of a reaction that proceeds under these principles to directly form the this compound scaffold. researchgate.net This reaction is classified as a transition-metal-free approach that relies on the inherent reactivity of the alkenynone and amidine precursors, likely facilitated by a base, to achieve the desired cyclization and formation of the aromatic pyrimidine ring. researchgate.net Another related metal-free approach involves the direct C-H amination reaction between cinnamaldehydes and amidines, mediated by a base and using oxygen as the oxidant, to synthesize polysubstituted pyrimidines. rhhz.net

Nucleophilic Addition and Cyclization Pathways

The formation of the pyrimidine ring often involves the cyclization of acyclic precursors through nucleophilic addition reactions. A common strategy is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine or a related N-C-N fragment. While specific examples detailing the direct synthesis of this compound via a one-pot cyclization are not prevalent, the underlying principle involves incorporating the ethynyl moiety into one of the precursors.

For instance, β-alkoxyvinyl and β-enaminocarbonyl compounds can serve as 1,3-dielectrophilic synthons, reacting with N-C-N binucleophiles to form the pyrimidine ring. researchgate.net The regioselectivity of these condensations is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the precursors. researchgate.net Another approach involves the nucleophilic addition of amines to electron-deficient alkynes, such as ynones, which can lead to intramolecular cyclization and the formation of heterocyclic systems. researchgate.net Furthermore, the reaction of diynones with water, promoted by an acid catalyst, can proceed through nucleophilic addition and subsequent cyclization to yield 4-pyrone derivatives, showcasing a related cyclization pathway. mdpi.compreprints.org

A more direct method for accessing substituted ethynylpyrimidines involves the heterocyclization of enones that already contain a silylated alkyne group with aromatic amidines. researchgate.net This method provides a straightforward route to a variety of alkynylpyrimidines. researchgate.net Similarly, the Vilsmeier intramolecular cyclization of 4-ynamides, which can be formed by the nucleophilic addition of vinyl azides to propargylic alcohols, represents another pathway to functionalized heterocyclic compounds. organic-chemistry.org

Functional Group Interconversions and Post-Synthetic Modifications

Post-synthetic modification of a pre-formed pyrimidine ring is a common and versatile strategy for introducing the ethynyl group and other functionalities.

Halogenated pyrimidines are key intermediates for the introduction of the ethynyl group via cross-coupling reactions. Aromatic compounds, including pyrimidines, can undergo electrophilic halogenation. wikipedia.org For example, 2,4-dichloropyrimidine can be used as a starting material. google.com

Once a halogenated pyrimidine is obtained, amination can be carried out to introduce amino groups. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are effective for this purpose. For instance, 2-chloro-4-ethynylpyrimidine (B1439290) can be reacted with benzophenone (B1666685) imine in the presence of a palladium catalyst and a suitable ligand like Xantphos to yield 4-ethynylpyrimidin-2-amine (B577659) after hydrolysis. Alternative, metal-free amination methods include reacting the chloropyrimidine with formamide (B127407) and ammonium (B1175870) chloride at elevated temperatures. It is important to note that in some cases, such as the reaction of 2-chloro-4-(fluoro-iodobenzene-ethynyl)pyrimidine with tert-butylamine, undesired side reactions like hydroamination of the alkyne can occur. google.com

Table 1: Amination of 2-chloro-4-ethynylpyrimidine

| Reagents | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product |

| Benzophenone imine | Pd(dba)₂, Xantphos | Dioxane | 100 | 12 | 4-Ethynylpyrimidin-2-amine (after hydrolysis) |

| Formamide, NH₄Cl | None | DMF | 120 | 24 | 4-Ethynylpyrimidin-2-amine |

To prevent unwanted reactions of the terminal alkyne during other synthetic transformations, the ethynyl group is often protected with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. wikipedia.org Silylation is the process of replacing the acidic proton of the terminal alkyne with a silyl group. wikipedia.org This is typically achieved by reacting the ethynylpyrimidine with a silyl halide, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org Other silylating agents like hexamethyldisilazane (B44280) (HMDS) and bis(trimethylsilyl)acetamide (BSA) can also be used. wikipedia.orgresearchgate.net The combination of HMDS and trimethylchlorosilane (TMCS) in pyridine (B92270) is a potent silylating mixture. sigmaaldrich.com

The removal of the silyl protecting group, or desilylation, is a crucial step to regenerate the terminal alkyne for subsequent reactions. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for this purpose due to the high strength of the silicon-fluorine bond. wikipedia.org For the more robust TIPS group, silver fluoride (AgF) in methanol (B129727) has been shown to be an effective deprotection agent. redalyc.orgscielo.org.mx Another method involves using a mixture of silver nitrate (B79036) and potassium fluoride, although it may result in lower yields. redalyc.org A mild and efficient method for the deprotection of TMS-protected alkynes utilizes sodium ascorbate (B8700270) and copper sulfate (B86663). researchgate.net

Table 2: Silylation and Desilylation of Ethynylpyrimidines

| Reaction | Reagent(s) | Solvent | Key Features |

| Silylation | Trimethylsilyl chloride, Base | - | Common method for introducing TMS protection. wikipedia.org |

| Hexamethyldisilazane (HMDS), Trimethylchlorosilane (TMCS), Pyridine | Pyridine | Potent silylating mixture. sigmaaldrich.com | |

| Desilylation (TMS) | Tetrabutylammonium fluoride (TBAF) | THF | Widely used due to the strong Si-F bond formation. wikipedia.org |

| Sodium ascorbate, Copper sulfate | - | Mild and efficient method. researchgate.net | |

| Desilylation (TIPS) | Silver fluoride (AgF) | Methanol | Effective for the bulky TIPS group. redalyc.orgscielo.org.mx |

The terminal ethynyl group of this compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,4-disubstituted 1,2,3-triazoles. scielo.brorganic-chemistry.orgwikipedia.org This reaction is highly regioselective and proceeds under mild conditions with high yields. scielo.brorganic-chemistry.orgbeilstein-journals.org The process typically involves reacting the ethynylpyrimidine with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. scielo.brdovepress.com This methodology allows for the facile connection of the pyrimidine core to a wide variety of molecular fragments, making it a powerful tool in drug discovery and materials science. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) yield the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

The amination of a pyrimidine ring can also be achieved via a triazole derivative. For instance, a hydroxy group at the 4-position of a pyrimidine can be converted to a triazolyl group, which is then displaced by ammonia (B1221849) to form the corresponding amine. google.com

Regioselective Synthesis of this compound Isomers and Analogues

The regioselective synthesis of specific isomers of substituted ethynylpyrimidines is crucial for structure-activity relationship studies. The Sonogashira cross-coupling reaction is a key method for introducing the ethynyl group onto the pyrimidine ring. For example, the reaction of 2,4-dichloropyrimidine with a terminal alkyne can be controlled to favor substitution at the 4-position. google.com To achieve high regioselectivity, a protected alkyne like (trimethylsilyl)acetylene is often used. The reaction of 2,4-dichloropyrimidine with (trimethylsilyl)acetylene in the presence of a palladium catalyst gives good regioselectivity for the 4-substituted product in high yield. google.com Subsequent functionalization at the 2-position, followed by desilylation, provides access to diversely substituted 4-ethynylpyrimidines. google.com

The development of regioselective syntheses is also important for creating analogues. For instance, a cobalt-catalyzed co-cyclization has been employed for the regioselective synthesis of lin-naphtho analogues of ethynylpyrimidine. scispace.com Furthermore, regioselective [3+2] cycloaddition reactions between nitrile oxides and B-ethynyl-1,2-azaborines can be directed by the choice of catalyst to produce different isomers of azaborine-substituted isoxazoles, demonstrating the power of catalytic control in achieving regioselectivity. rsc.org

Applications of 4 Ethynylpyrimidine in Medicinal Chemistry and Biological Sciences

Biological Activity Profiling and Mechanistic Investigations

Anti-inflammatory and Antinociceptive Research

Research into the therapeutic potential of alkynyl pyrimidines has indicated their capacity to influence pain and inflammatory responses. While direct studies on 4-ethynylpyrimidine itself in these specific contexts are not detailed in the provided literature, related compounds have demonstrated significant activity. Novel nonnucleoside inhibitors based on 4-amino-6-alkynylpyrimidines have been synthesized and evaluated for their ability to inhibit adenosine (B11128) kinase (AK), a key enzyme in adenosine metabolism. Inhibition of AK is recognized as a mechanism to enhance the body's own antinociceptive and anti-inflammatory effects nih.govacs.org.

Structure-activity relationship (SAR) studies on these alkynyl pyrimidines have revealed that the length of the linker at the 5-position of the pyrimidine (B1678525) ring is crucial for high-affinity AK inhibition. Compounds featuring 2- and 3-atom linkers were identified as the most potent AK inhibitors nih.govacs.org. Further optimization of these compounds led to the development of molecules like 31a and 37a, which demonstrated efficacy in reducing pain and inflammation in preclinical animal models nih.govacs.org. The evaluation of anti-inflammatory and antinociceptive potential typically involves established assays such as the carrageenan-induced edema model to assess inflammation and the acetic acid-induced writhing test or hot plate test to measure antinociceptive activity scielo.brtjnpr.orgfrontiersin.orgnih.govijbcp.com.

Modulation of Protein Kinase Activity

Protein kinases are central regulators of a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The ethynylpyrimidine scaffold has been explored for its ability to modulate the activity of specific protein kinases. For instance, alkynyl pyrimidines, specifically 4-anilinopyrimidines with 5-alkynyl substituents, have been identified as effective inhibitors of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) kinases researchgate.net. These studies have shown that the presence of a 5-alkynyl moiety, particularly one bearing a hydrophilic terminal group, plays a significant role in the inhibitory activity against these kinases researchgate.net.

Furthermore, research into related scaffolds has involved screening compounds against panels of kinases. For example, in the optimization of benzimidazole (B57391) 4-carboxamide scaffolds, where a this compound moiety was incorporated, a representative set of compounds exhibited a clean selectivity profile when screened against various serine/threonine and tyrosine kinases stjohns.edu. This suggests that the ethynylpyrimidine core can contribute to selective kinase inhibition, a critical aspect in drug design to minimize off-target effects.

Adenosine Kinase Inhibition and Structure-Activity Relationships

Adenosine kinase (AK) plays a vital role in adenosine metabolism, and its inhibition is a strategy to boost endogenous adenosine levels, thereby exerting antinociceptive and anti-inflammatory effects nih.govacs.org. Extensive SAR studies have focused on 6-alkynylpyrimidines as potent AK inhibitors. These investigations have established that the nature and length of the linker at the 5-position of the pyrimidine ring significantly influence binding affinity and inhibitory potency. Compounds with shorter linkers, such as those containing two or three atoms, have consistently shown superior activity nih.govacs.org.

The optimization efforts have yielded specific compounds that effectively reduce pain and inflammation in animal models, underscoring the therapeutic relevance of this class of inhibitors. The structural modifications around the ethynylpyrimidine core allow for fine-tuning of physicochemical properties, which is essential for developing orally bioavailable and effective therapeutic agents nih.govacs.org.

Interactions with Biological Targets

The biological activity of this compound derivatives stems from their ability to interact with various biomolecules, including DNA, enzymes, and cellular receptors.

DNA Intercalation Studies

While direct evidence of this compound acting as a DNA intercalator is not explicitly provided in the reviewed literature, the structural features of molecules containing planar aromatic systems, such as the pyrimidine ring and the ethynyl (B1212043) group, are consistent with the requirements for DNA intercalation. DNA intercalators are known to insert themselves between adjacent base pairs in the DNA double helix, often leading to changes in DNA structure and function nih.govnih.gov. This mode of binding is common among many anticancer agents, which disrupt DNA replication and transcription nih.govmdpi.com.

Studies on other intercalating agents, such as ethidium (B1194527) bromide and daunorubicin, demonstrate that intercalation can alter DNA conductance and contour length nih.govaps.org. Furthermore, compounds like XR5944, a bis-intercalator, bind to the major groove of DNA and inhibit transcription factor binding, highlighting the therapeutic potential of such interactions mdpi.com. The nucleosomal structure and DNA superhelicity can influence the accessibility of DNA to intercalators, with DNA breaks or relaxation of supercoiling often enhancing binding nih.gov.

Enzyme-Inhibitor Binding Characterization

The characterization of enzyme-inhibitor interactions is fundamental to understanding drug mechanisms. For ethynylpyrimidine derivatives, this has been explored in the context of various enzymes. For example, studies on dihydrofolate reductase (DHFR) have involved the design and synthesis of 2,4-diamino-6-methyl-5-ethynylpyrimidines, indicating their potential as DHFR inhibitors asm.org. Enzyme inhibition is quantitatively described by parameters such as the dissociation constant (Ki), which reflects the affinity of the inhibitor for the enzyme wikipedia.org.

In the context of kinase inhibition, SAR studies have elucidated how structural modifications impact binding affinity and enzyme activity. For instance, specific alkynyl pyrimidine derivatives have shown potent inhibition of EGFR and ErbB2 kinases, with IC50 values in the nanomolar range researchgate.net. Predicted binding models, derived from techniques like X-ray crystallography and molecular dynamics simulations, are crucial for understanding how inhibitors interact with the enzyme's active site, enabling rational drug design stjohns.edunih.govnih.gov. These studies help characterize competitive, non-competitive, or mixed inhibition mechanisms, depending on whether the inhibitor binds to the free enzyme or the enzyme-substrate complex wikipedia.org.

Receptor and Cellular Target Interactions

The interaction of ethynylpyrimidine derivatives with cellular targets extends to receptors and other signaling molecules. Adenosine receptors (ARs), a class of G protein-coupled receptors, are targets for compounds designed to modulate pain and inflammation acs.org. SAR studies on adenosine receptor agonists have involved the synthesis of analogues with 2-arylethynyl groups, and their binding affinities (Ki values) to various human and mouse AR subtypes have been determined acs.org. These studies aim to achieve selectivity for specific receptor subtypes, which is critical for targeted therapeutic effects.

Beyond receptors, protein kinases, while enzymes, also function as critical cellular targets whose activity is tightly regulated by various interactions elifesciences.org. The modulation of kinase activity by small molecules, including those with ethynylpyrimidine scaffolds, is a significant area of research researchgate.netstjohns.edu. These interactions can alter the conformational states of kinases, thereby influencing downstream signaling pathways that control cell growth, differentiation, and survival elifesciences.org. Furthermore, interactions with other cellular targets, such as DNA, can lead to broader cellular effects, including transcription inhibition mdpi.com.

Development of Therapeutic Agents and Drug Discovery Leads

The pyrimidine scaffold, particularly when functionalized with an ethynyl group, serves as a versatile platform in medicinal chemistry for the development of novel therapeutic agents and drug discovery leads. The ethynyl moiety offers unique chemical reactivity, enabling participation in various coupling reactions, such as Sonogashira and click chemistry, which are instrumental in constructing complex molecular architectures vulcanchem.comresearchgate.net. This inherent versatility positions this compound and its derivatives as valuable building blocks for synthesizing compounds with diverse biological activities . Research efforts have focused on leveraging these structural features to target a range of diseases, including cancer, viral infections, and inflammatory conditions.

Studies have demonstrated the potential of ethynylpyrimidine derivatives in anticancer drug discovery. For instance, specific 5-ethynylpyrimidine (B139185) derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). One such compound, derivative 20a, exhibited potent EGFR-TK inhibitory activity with an IC50 value of 45 nM researchgate.netnih.gov. Furthermore, other related compounds within this series showed significant inhibition of EGFR and growth inhibition of cancer cell lines like A-549 and HL60, with IC50 values below 1 μM for EGFR and below 5 μM for cell growth inhibition researchgate.netnih.gov. Tetrapodal 1,4-dihydropyridines incorporating ethynylpyrimidine motifs have also displayed promising cytotoxic activity against various human cancer cell lines, with molecular docking studies suggesting potential interaction with targets like cellular inhibitor apoptotic protein (cIAP1) researchgate.net. Research into novel 4,6-disubstituted pyrimidine derivatives, some featuring ethynyl functionalities, has also identified compounds with significant cytotoxicity and in vitro anticancer properties against multiple cancer cell lines researchgate.net.

Beyond oncology, ethynylpyrimidine derivatives have been explored for their antiviral potential. Specifically, 4'-C-ethynyl pyrimidine nucleosides have been synthesized and investigated for their anti-HIV activity. While initial studies indicated variable efficacy, ongoing research aims to develop compounds with enhanced activity, including against multi-drug resistant strains, while maintaining low cytotoxicity google.com. In the realm of inflammation and pain management, 4-amino-6-alkynylpyrimidines have emerged as potential inhibitors of Adenosine Kinase (AK). The importance of the linker length at the 5-position for high-affinity AK inhibition has been established, highlighting a key structure-activity relationship (SAR) for developing agents that can enhance the body's natural antinociceptive and anti-inflammatory mechanisms acs.org.

The process of drug discovery often involves fragment-based lead discovery (FBLD), a method that identifies small molecules (fragments) with weak binding affinities to a biological target. These fragments are then elaborated upon or combined to create lead compounds with improved affinity and efficacy wikipedia.org. This compound, with its reactive ethynyl group and versatile pyrimidine core, serves as an excellent starting point or intermediate for such fragment-based approaches, allowing for systematic chemical modifications to optimize interactions with biological targets and pharmacokinetic properties wikipedia.orguwec.edu.

Data Tables

Table 1: Ethynylpyrimidine Derivatives as Potential Therapeutic Agents

| Compound Class/Example | Target(s) | Biological Activity | Therapeutic Area | Citation(s) |

| 5-Ethynylpyrimidine derivatives (e.g., compound 20a) | EGFR-TK | Potent EGFR-TK inhibition (IC50 = 45 nM for 20a); Inhibition of A-549, HL60 cell growth (<1 µM for EGFR, <5 µM for cells) | Anticancer | researchgate.netnih.gov |

| 4'-C-ethynyl pyrimidine nucleosides | HIV-1 | Antiviral activity (variable, some weaker than AZT; research for stronger activity against resistant strains) | Antiviral (HIV/AIDS) | google.com |

| 4-amino-6-alkynylpyrimidines | Adenosine Kinase (AK) | AK inhibition (linker length at 5-position is critical for high affinity) | Anti-inflammatory, Antinociceptive | acs.org |

| Tetrapodal 1,4-dihydropyridines (with ethynylpyrimidine) | cIAP1-BIR3 (inferred from docking) | Cytotoxic activity against A549, HCT116, MCF7 cell lines (e.g., compound 5b highest activity) | Anticancer | researchgate.net |

| Novel 4,6-disubstituted pyrimidines (with ethynyl groups) | Various cancer cell lines (SIHA, A549 etc.) | Cytotoxicity and in vitro anticancer properties; effective inhibitors of specific cell lines (e.g., compound 14, 16) | Anticancer | researchgate.net |

Table 2: this compound as a Building Block in Drug Discovery

| Role | Applications | Key Synthetic Methodologies | Potential Therapeutic Areas (via derivatives) | Citation(s) |

| Chemical Building Block / Intermediate | Synthesis of complex heterocyclic compounds; Scaffold for lead optimization | Sonogashira coupling, Click chemistry, Nucleophilic substitution | Anticancer, Antiviral, Anti-inflammatory, Antimicrobial, Kinase Inhibition | vulcanchem.comresearchgate.netontosight.aismolecule.com |

4 Ethynylpyrimidine in Catalysis

Role of 4-Ethynylpyrimidine Derivatives as Ligands in Metal-Catalysis

Pyrimidine (B1678525) derivatives, including this compound, function as effective ligands in transition metal catalysis due to their inherent structural and electronic properties. The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions, possesses Lewis basic sites capable of coordinating to metal centers vulcanchem.comresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.net. This coordination through nitrogen atoms helps stabilize metal complexes, which is fundamental for catalytic activity.

Furthermore, the presence of the ethynyl (B1212043) group (-C≡CH) introduces an alkyne functionality. This group can engage in coordination via its π-electron system or through direct bonding to the metal center, often forming metal-alkynyl bonds vulcanchem.comresearchgate.netmdpi.comresearchgate.netlibretexts.org. The ethynyl moiety also provides a reactive handle for further functionalization, allowing for the synthesis of more complex ligand architectures. The electronic nature of the pyrimidine ring itself can be modulated by substituents, influencing the electron density at the coordinated metal, which in turn affects catalytic performance mdpi.comrsc.orgmdpi.comchemrxiv.org. Similarly, the steric bulk introduced by substituents on the pyrimidine ring or the ethynyl group plays a critical role in shaping the coordination sphere around the metal, influencing substrate access and catalytic selectivity nih.govnih.govunits.itmdpi.com.

These properties enable this compound derivatives to act as ligands for a variety of transition metals, including palladium, copper, platinum, gold, rhodium, zirconium, nickel, and cobalt vulcanchem.commdpi.comrsc.orgresearchgate.netrsc.orgmdpi.comchemrxiv.orgnih.govunits.itmdpi.comresearchgate.netnih.govmagtech.com.cnnih.govlumiprobe.comnih.gov. The resulting metal complexes have found applications in a broad spectrum of catalytic transformations, such as various cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, C-H activation, and alkyne cyclotrimerization reactions vulcanchem.comrsc.orgresearchgate.netchemrxiv.orgnih.govresearchgate.netnih.govmagtech.com.cnnih.govnih.govresearchgate.net.

Table 4.1: Pyrimidine-Based Ligands in Metal-Catalyzed Reactions

| Metal | Ligand Type (Example) | Reaction Type | Application/Metal Complex Example | Reference(s) |

| Palladium | Pyrimidine-Alkyne | Sonogashira Coupling | Synthesis of 4-ethynylpyrimidines | vulcanchem.comresearchgate.net |

| Palladium | Pyrimidine-based NHC | Cross-coupling (Suzuki-Miyaura) | Activation of chloroarenes and nitroarenes | chemrxiv.org |

| Copper | Pyrimidine-based ligands | Click Chemistry (CuAAC) | Bioconjugation, labeling of biomolecules | nih.govlumiprobe.comtcichemicals.comjenabioscience.com |

| Platinum | Ethynylpyrimidine | Luminescent complexes | Tuning emission properties of Pt(II) compounds | mdpi.comresearchgate.net |

| Gold | Ethynylpyrimidine | Luminescent complexes | Tuning emission properties of Au(I) compounds | mdpi.comresearchgate.net |

| Zirconium | Anthracene-based (with pyrimidine synthesis application) | Alkyne/nitrile cotrimerization | Catalytic formation of pyrimidines | researchgate.netnih.gov |

| Rhodium | Pyrimidine-based ligands | Alkyne dimerization | Facilitation of linear alkyne dimerizations | rsc.org |

| Nickel | α-diimine ligands | Ethylene Polymerization | Synthesis of branched polyethylenes | mdpi.com |

Catalyst Design and Performance Optimization

Structural Modifications for Optimization:

Steric Tuning: The introduction of bulky substituents onto the pyrimidine ring or the ethynyl moiety is a key strategy to influence the coordination sphere around the metal center. This steric hindrance can prevent undesired side reactions, promote specific catalytic pathways, and enhance catalyst longevity by stabilizing active species nih.govnih.govunits.itmdpi.com. For instance, sterically demanding phosphine (B1218219) ligands have been shown to improve the activity and lifetime of palladium catalysts by curbing the formation of deleterious Pd(I) species nih.gov. Similarly, the steric bulk of α-diimine ligands in nickel catalysis can modulate the degree of branching in polyethylene (B3416737) mdpi.com.

Electronic Tuning: The electron-donating or electron-withdrawing character of substituents on the pyrimidine ring can alter the electron density at the metal center. This electronic modulation is crucial for optimizing parameters such as the rates of oxidative addition or reductive elimination in cross-coupling reactions mdpi.comrsc.orgmdpi.comchemrxiv.org. For example, the incorporation of electron-deficient pyrimidine rings can lead to a blue-shift in the emission spectra of luminescent metal complexes mdpi.com. Conversely, highly electron-donating N-heterocyclic carbene (NHC) ligands, which can be derived from pyrimidine precursors, have demonstrated the ability to facilitate the activation of inert chemical bonds chemrxiv.org. The inherent electronic properties of the pyrimidine ring itself, with its nitrogen atoms and π-system, provide a foundation for such electronic fine-tuning vulcanchem.comresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netlibretexts.org.

Functionalization: The ethynyl group offers a reactive site for further chemical modification. This allows for the introduction of diverse chemical moieties that can impart specific properties, such as enhanced solubility, chirality for asymmetric catalysis, or capabilities for anchoring the ligand to solid supports for heterogeneous catalysis vulcanchem.comresearchgate.netresearchgate.net.

Optimization Strategies:

Table 4.2: Impact of Ligand Design on Catalytic Performance

| Ligand Modification | Metal | Reaction Type | Performance Metric | Reported Outcome | Reference(s) |

| Increased steric bulk (e.g., bulky phosphines) | Palladium | Cross-coupling | Catalyst stability, activity, lifetime | Curbs formation of deleterious Pd(I) species; more active and longer-lived catalysts. | nih.gov |

| Electron-deficient pyrimidine ring | Pt/Au | Luminescence | Emission wavelength | Blue-shifts emission. | mdpi.com |

| Electron-donating NHC ligands (derived from pyrimidine precursors) | Palladium | Cross-coupling | Inert bond activation (C–Cl, C–NO2) | Enables activation of otherwise difficult bonds. | chemrxiv.org |

| Steric bulk of α-diimine ligands | Nickel | Ethylene Polymerization | Degree of branching in polyethylene | Modulates the degree of branching. | mdpi.com |

| Pyrimidine ring (N atoms) and ethynyl group (π system) | Various | Various (cross-coupling, etc.) | Coordination ability, electronic/steric influence | Ligand functionality, stabilization of metal centers, influence on reactivity and selectivity. | vulcanchem.comresearchgate.netresearchgate.netmdpi.comrsc.orgresearchgate.netresearchgate.netlibretexts.org |

| Functionalization of ethynyl group | Various | Various | Solubility, chirality, anchoring capability | Imparts specific properties for tailored catalytic applications. | vulcanchem.comresearchgate.netresearchgate.net |

Mechanistic Studies of Catalytic Reactions Involving this compound Scaffolds

Understanding the detailed mechanistic pathways of catalytic reactions that employ this compound scaffolds is crucial for the rational design of improved catalysts and for enhancing reaction efficiency. The structure of the pyrimidine-based ligand significantly influences key steps within catalytic cycles.

Catalytic Cycles and Ligand Influence:

Cross-Coupling Reactions: Reactions such as the Sonogashira and Suzuki-Miyaura couplings typically proceed via a catalytic cycle involving oxidative addition of an organic halide to a low-valent metal (e.g., Pd(0)), followed by transmetalation and reductive elimination to form the new C-C bond and regenerate the active catalyst libretexts.orgnih.gov. Pyrimidine-based ligands can modulate the rates and feasibility of these steps. For instance, electron-rich ligands can promote oxidative addition, while sterically demanding ligands can facilitate reductive elimination chemrxiv.orgnih.gov. The electronic properties of the ligand influence the electron density at the metal, thereby affecting activation barriers for these elementary steps libretexts.orgchemrxiv.org.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) to form a triazole ring nih.govjenabioscience.com. Ligands are critical for stabilizing the active Cu(I) oxidation state and accelerating the formation and subsequent reaction of the copper acetylide nih.govlumiprobe.comtcichemicals.comjenabioscience.com. The pyrimidine scaffold, through its nitrogen atoms and π-system, can effectively stabilize these copper intermediates.

Alkyne Cyclotrimerization/Cotrimerization: Metal-catalyzed reactions, such as those involving zirconium, can promote the oxidative coupling of alkynes or alkynes with nitriles to form pyrimidines researchgate.netnih.gov. Mechanistic studies suggest the involvement of metallacyclopentadiene or azametallacyclopentadiene intermediates. The pyrimidine-based ligand structure can influence the regioselectivity of these coupling events and the preferred intermediate pathways researchgate.netnih.gov.

Role of Ligands in Mechanism:

Stabilization of Metal Centers: Pyrimidine ligands, through their nitrogen atoms and π-systems, effectively stabilize various oxidation states of the metal, including crucial low-valent species in cross-coupling or the essential Cu(I) state in click chemistry vulcanchem.comresearchgate.netlibretexts.orgnih.govlumiprobe.comtcichemicals.com.

Electronic Modulation: The electronic characteristics of the pyrimidine ligand can fine-tune the electron density at the metal center. This electronic tuning directly impacts the activation barriers for key mechanistic steps like oxidative addition, migratory insertion, and reductive elimination libretexts.orgchemrxiv.orgnih.gov.

Steric Influence: The steric bulk of the ligand plays a significant role in controlling the coordination number around the metal. It can also influence the approach of substrates to the active site and direct the stereochemistry or regiochemistry of the reaction nih.govnih.govunits.itmdpi.com. For example, steric bulk can favor specific reductive elimination pathways or prevent catalyst aggregation, thus enhancing stability.

Techniques for Mechanistic Study:

Density Functional Theory (DFT) Calculations: These computational methods are extensively used to model reaction pathways, transition states, and intermediate structures, offering profound insights into the electronic and steric factors governing reactivity researchgate.netrsc.orgnih.gov.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for characterizing reaction intermediates, catalyst structures, and the precise coordination environment of the metal-ligand complex researchgate.netmdpi.comresearchgate.netrsc.orgunits.it.

Table 4.3: Mechanistic Insights of Catalytic Cycles with Pyrimidine Scaffolds

| Catalytic Reaction | Key Mechanistic Step | Role of Pyrimidine-based Ligand | Supporting Technique(s) | Reference(s) |

| Sonogashira Coupling | Oxidative Addition/Transmetalation | Stabilizes Pd(0)/Pd(II) species; influences electronic environment. | DFT, Kinetic studies (implied) | vulcanchem.comlibretexts.orgresearchgate.net |

| CuAAC (Click Chemistry) | Copper acetylide formation | Stabilizes Cu(I); accelerates reaction. | Ligand screening, kinetic studies | nih.govlumiprobe.comtcichemicals.comjenabioscience.com |

| Alkyne/Nitrile Cotrimerization (Zr-catalyzed) | Oxidative coupling, Azametallacyclopentadiene formation | Directs regioselectivity; influences reactivity of Zr center. | DFT, Mechanistic studies | researchgate.netnih.gov |

| Cross-coupling (general) | Reductive Elimination | Influences rate and selectivity based on electronic and steric properties. | DFT, Kinetic studies | libretexts.orgnih.govnih.gov |

| Luminescence (Pt/Au complexes) | Excited state formation/decay | Modulates electronic structure; tunes emission wavelength. | Spectroscopic analysis, Crystallography | mdpi.comresearchgate.net |

| Cross-coupling (e.g., chloroarene activation) | Oxidative Addition | High electron-donating ability facilitates activation of inert bonds. | X-ray crystallography, Infrared spectroscopy, DFT (implied) | chemrxiv.org |

Compound List:

this compound

Material Science Applications of 4 Ethynylpyrimidine Compounds

Organic Electronic and Optoelectronic Materials

Organic electronic and optoelectronic materials are centered around organic semiconductors—materials composed primarily of carbon and hydrogen that can transport electrical charge. ossila.com The functionality of these materials arises from conjugated systems where overlapping π-orbitals allow for electron delocalization, facilitating charge movement. ossila.com Ethynylpyrimidine derivatives have been successfully integrated into such systems, contributing to the development of materials for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.comalfa-chemistry.com

The development of luminescent materials is crucial for technologies such as OLEDs. mdpi.comresearchgate.net Transition metal complexes, particularly those of platinum(II) and gold(I), featuring ethynylpyrimidine ligands have shown significant promise as phosphorescent emitters. mdpi.com These materials are of interest for applications in various devices, including OLEDs, where the development of efficient emitters, especially in the deep blue region of the spectrum, remains a key research focus. mdpi.com

The pyrimidine (B1678525) moiety's strong electron-withdrawing nature makes it an effective component in "push-pull" molecules, where it is combined with electron-donating groups to create compounds with significant fluorescence properties. researchgate.net Star-shaped molecules incorporating an ethynylpyrimidine core, for instance, have been synthesized and shown to exhibit interesting blue light emission, highlighting their potential as novel functional organic materials. researchgate.net

A key advantage of using ethynylpyrimidine ligands in luminescent materials is the ability to systematically tune their photophysical properties, such as emission wavelength. mdpi.comossila.com Modifying the electronics of the alkynyl ligand is a common strategy to control the emission and absorption characteristics of transition metal compounds. mdpi.com

The introduction of the electron-deficient 2-ethynylpyrimidine (B1314018) ligand into platinum(II) complexes offers an alternative to the more common strategy of using fluorinated ligands to achieve shorter emission wavelengths (a "blue-shift"). mdpi.comsemanticscholar.org Research has demonstrated that replacing a 2-ethynylpyridine (B158538) ligand with a 2-ethynylpyrimidine ligand in a platinum complex results in a tangible blue-shift in the emission maximum. mdpi.comsemanticscholar.orgdntb.gov.ua This effect is attributed to the increased electron-deficient character of the pyrimidine ring, which contains two nitrogen atoms compared to pyridine's one, thus raising the energy of the excited states. mdpi.com The position of absorption and emission bands can be further tuned by altering the substituents on the pyrimidine ring. researchgate.net

Table 1: Emission Properties of Ethynyl-Heterocycle Platinum(II) Complexes

| Compound | Emission Maximum (λmax) | Heterocyclic Ligand | Reference |

| tbpyPt(C2pym)2 | 512 nm | 2-Ethynylpyrimidine | mdpi.com, semanticscholar.org |

| tbpyPt(C22-py)2 | 520 nm | 2-Ethynylpyridine | mdpi.com, semanticscholar.org |

| [Pt(4,4'-Bu-t(2)-bipy){C≡C-(5-pyrimidinyl)}(2)] | 520 nm | 5-Ethynylpyrimidine (B139185) | whiterose.ac.uk |

The luminescent properties of transition metal complexes containing 4-ethynylpyrimidine are governed by electronic transitions, including metal-to-ligand charge-transfer (MLCT) and ligand-to-ligand charge-transfer (LL'CT) excited states. semanticscholar.org The energy of these charge-transfer states can be modulated by the electronic nature of the ligands. mdpi.com

Utilizing an electron-deficient ligand like 2-ethynylpyrimidine raises the energy of both the MLCT and LL'CT excited states. mdpi.comsemanticscholar.org This shift in energy levels directly impacts the observed emission, providing a rational design strategy for tuning the color of the emitted light. mdpi.com For example, the blue-shift observed in the tbpyPt(C2pym)2 complex compared to its pyridine (B92270) analogue is a direct consequence of the pyrimidine ligand's ability to make the aryl moiety more electron-deficient, thereby increasing the energy gap for these charge-transfer transitions. mdpi.comsemanticscholar.org

Supramolecular Assembly and Advanced Functional Materials

Supramolecular assembly involves the spontaneous organization of molecules into well-defined, functional structures through non-covalent interactions. inkpenlab.org The specific structural and electronic features of this compound derivatives make them excellent candidates for constructing complex, ordered architectures on surfaces and in the solid state. vulcanchem.comresearchgate.net

The behavior of ethynylpyrimidine derivatives on metal surfaces has been investigated using advanced microscopy techniques, revealing their capacity to form highly ordered nanostructures. acs.orgresearchgate.net In one study, 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr) molecules deposited onto a silver surface, Ag(111), at room temperature spontaneously formed a large-scale, pinwheel-like self-assembled structure. acs.orgresearchgate.netresearchgate.net

Further thermal activation of this system induced hierarchical coordination reactions. acs.orgresearchgate.net The initial self-assembled structure transformed through the formation of organometallic dimers and tetramers, where silver atoms from the surface coordinate with the nitrogen atoms of the pyrimidine ring and the carbon atoms of the ethynyl (B1212043) group. vulcanchem.comacs.org This process demonstrates how the specific functionalities of the ethynylpyrimidine core can be used to direct the formation of distinct organometallic nanostructures on a surface, with potential applications in nanoelectronics. vulcanchem.com

Ethynylpyrimidine-based compounds are considered important building blocks for creating microporous networks. researchgate.net These materials possess ordered, porous structures with potential applications in selective inclusion and host-guest chemistry. researchgate.net The formation of these networks is often directed by specific, predictable intermolecular interactions.

Studies have shown that ethynylpyridines and -pyrimidines can form well-defined patterns through C−H···N hydrogen bonds. researchgate.net Specifically, 5-ethynylpyrimidine has been observed to form zigzag chain patterns. These chains can then be "cross-stitched" together via further C−H···N hydrogen bonds, leading to the creation of two-dimensional networks with a predictable topology. researchgate.net This highlights the utility of the directional hydrogen bonding capabilities of the pyrimidine ring in engineering porous molecular frameworks. researchgate.net

Development of Discotic Mesogens

The incorporation of pyrimidine moieties into liquid crystalline structures has been a subject of scientific inquiry, primarily in the context of calamitic (rod-shaped) mesogens. However, the development of discotic mesogens, which are characterized by a central, disk-like aromatic core surrounded by flexible peripheral chains, using a this compound core is a less explored yet promising area. Disc-shaped molecules can self-assemble into columnar structures, creating one-dimensional pathways that are highly desirable for applications like molecular wires and organic semiconductors. semanticscholar.orgresearchgate.netnih.gov

Research into star-shaped molecules containing ethynylpyrimidine has indicated that related compounds are utilized in the formation of discotic mesogens. researchgate.net While a specific star-shaped ethynylpyrimidine derivative was found to exhibit a nematic phase rather than a columnar discotic phase, this line of research underscores the potential of pyrimidine-based structures in the design of novel discotic liquid crystals. researchgate.net The planar, aromatic nature of the pyrimidine ring, combined with the rigid, linear ethynyl linkages, provides a suitable foundation for constructing a discotic core. By attaching multiple ethynylpyrimidine units to a central hub or by decorating a larger aromatic system with them, it is theoretically possible to create the requisite disk-like geometry.

The stability and nature of the mesophase in such compounds would be highly dependent on the strength of the π-π interactions between the aromatic cores and the nature of the flexible side chains. semanticscholar.org The electron-deficient character of the pyrimidine ring could be leveraged to tailor these intermolecular interactions.

Below is an illustrative table outlining the key design components and target properties for hypothetical discotic mesogens based on a this compound framework.

Table 1: Conceptual Design of this compound-Based Discotic Mesogens

| Central Core | Linkage | Peripheral Unit | Flexible Chains | Target Mesophase | Potential Application |

|---|---|---|---|---|---|

| Benzene | Ethynyl | 4-Pyrimidine | Alkoxy (CnH2n+1O-) | Columnar Hexagonal (Colh) | Organic Semiconductor |

| Triphenylene | Ethynyl | 4-Pyrimidine | Alkylthio (CnH2n+1S-) | Discotic Nematic (ND) | Optical Compensating Film |

| Triazine | Ethynyl | 4-Pyrimidine | Perfluoroalkyl | Columnar Rectangular (Colr) | Gas Sensing |

Host-Guest Systems and Inclusion Properties

The unique electronic and structural characteristics of this compound make it a highly effective building block in supramolecular chemistry, particularly in the design of host-guest systems and materials with selective inclusion properties. researchgate.net Host-guest chemistry involves the formation of complexes between a larger host molecule, which contains a cavity, and a smaller guest molecule, held together by non-covalent interactions. scirp.org The pyrimidine ring's nitrogen atoms act as potent hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. d-nb.info Furthermore, the ethynyl group is a versatile handle for synthesizing larger, well-defined porous structures like metal-organic frameworks (MOFs) and porous organic polymers. acs.orgtcichemicals.com

A definitive example of this compound's role in host-guest systems is demonstrated in the on-surface synthesis of organometallic nanostructures. Research on the self-assembly of 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr) on a silver (Ag(111)) surface reveals the formation of intricate, well-ordered patterns. researchgate.net In this system, the Ag(111) surface acts as the host, while the PEPmBr molecules are the guests. The interactions are governed by hierarchical coordination bonds, specifically N-Ag-N and C-Ag-C linkages, which can be selectively formed and broken through thermal activation. researchgate.net

Initially, the molecules self-assemble into a "pinwheel" architecture. Upon heating, these structures reorganize into more complex organometallic arrangements like triangles and rectangles. This demonstrates the use of ethynylpyrimidine derivatives to create programmable, nanoscale architectures on surfaces, which is a key goal in molecular electronics. researchgate.net

The formation of these host-guest systems relies on specific intermolecular interactions. In the crystal structure of related 5-ethynylpyrimidine derivatives, the presence of strong O—H⋯N hydrogen bonds and weaker C—H⋯O contacts has been confirmed, highlighting the pyrimidine nitrogen as a strong donor center that can direct molecular assembly. researchgate.net These non-covalent forces are fundamental to the selective inclusion of guest molecules within a host framework.

The research findings on the 5-(2-(4-bromophenyl)ethynyl)pyrimidine system are summarized in the table below.

Table 2: Host-Guest System Details for 5-(2-(4-bromophenyl)ethynyl)pyrimidine on Ag(111)

| Component | Description |

|---|---|

| Host | Silver (Ag(111)) surface |

| Guest | 5-(2-(4-bromophenyl)ethynyl)pyrimidine (PEPmBr) |

| Primary Interaction | Self-assembly via van der Waals forces |

| Coordination Bonds | N-Ag-N (between pyrimidine nitrogen and silver adatoms) researchgate.net |

| C-Ag-C (between terminal alkyne and silver adatoms after C-Br bond cleavage) researchgate.net | |

| Initial Assembled Structure | Pinwheel-like pattern researchgate.net |

| Thermally Activated Structures | Organometallic triangles, rectangles, and zigzag chains researchgate.net |

| Potential Application | Nanoscale electronic components, programmable self-assembly researchgate.net |

Supramolecular Chemistry of 4 Ethynylpyrimidine

Molecular Recognition Phenomena

Molecular recognition relies on specific non-covalent interactions between molecules. rsc.orgnih.govmdpi.com For 4-Ethynylpyrimidine, recognition would be dictated by its distinct structural features. The two nitrogen atoms of the pyrimidine (B1678525) ring are Lewis basic sites and can act as hydrogen bond acceptors. The aromatic π-system of the ring and the π-system of the ethynyl (B1212043) bond can engage in π-π stacking and cation-π interactions. rsc.org Furthermore, the acetylenic C-H bond of the ethynyl group can function as a weak hydrogen bond donor. These combined features provide a basis for this compound to selectively interact with other molecules that have complementary functional groups, such as hydrogen bond donors, metal ions, or other π-rich systems.

Self-Assembly Processes and Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The specific functionalities of this compound would direct its assembly into various supramolecular architectures.

Chiral Self-Assembly from Non-Chiral Molecules

The formation of chiral superstructures from achiral building blocks is a fascinating phenomenon in supramolecular chemistry. researchgate.net Although this compound is an achiral molecule, it is conceivable that it could be induced to form chiral assemblies. This process, known as spontaneous resolution or chiral induction, can be triggered by various factors, such as the presence of a chiral guest molecule, interaction with a chiral surface, or the influence of circularly polarized light. nih.govrsc.orgrsc.org For instance, co-crystallization with a chiral molecule could lead to the formation of helical or other chiral supramolecular arrangements. nih.gov

Theoretical and Computational Investigations of 4 Ethynylpyrimidine

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum Mechanical (QM) studies are foundational in computational chemistry, employing the principles of quantum mechanics to describe the behavior of electrons in atoms and molecules northwestern.edu, fortunejournals.com. These calculations aim to solve the Schrödinger equation, providing wavefunctions that reveal critical information about a molecule's electronic structure northwestern.edu, arxiv.org. Key outputs from QM calculations include the determination of molecular geometries (bond lengths, angles), electronic energies, molecular orbitals (HOMO/LUMO), and the prediction of spectroscopic properties such as vibrational and electronic spectra northwestern.edu.

Methods like Hartree-Fock, Density Functional Theory (DFT), and various correlated methods form the basis of these electronic structure calculations charm-eu.eu. Furthermore, relativistic effects, which become significant for heavier elements, can also influence electronic structure and energetics, necessitating relativistic quantum-mechanical frameworks for accurate descriptions in certain contexts researchgate.net. The advent of quantum computing also presents new avenues for electronic structure calculations, utilizing algorithms like the Variational Quantum Eigensolver (VQE) arxiv.org. While specific QM studies focused solely on the electronic structure of 4-Ethynylpyrimidine are not detailed in the provided snippets, these general QM principles underpin any such investigation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating molecular properties, chemical reactions, and surface interactions fortunejournals.com, tudelft.nl, charm-eu.eu. DFT methods focus on calculating the electron density of a system, which theoretically allows for the exact determination of the system's energy fortunejournals.com.

Understanding the various spatial arrangements (conformations) a molecule can adopt and their relative stabilities is crucial. Conformational analysis, often employing a combination of molecular mechanics (MM) for initial exploration and QM refinement, is used to map out these energy profiles wavefun.com, rsc.org. DFT calculations are instrumental in determining the precise energy differences between conformers and identifying the lowest energy structures ethz.ch, mdpi.com. To enhance efficiency, protocols combining semi-empirical methods with DFT are being developed to generate satisfactory conformational energy profiles more rapidly mdpi.com. While specific conformational data for this compound is not detailed in the provided snippets, these established methodologies would be applied to determine its preferred conformations and energy landscape.

DFT calculations are indispensable for elucidating the step-by-step pathways of chemical reactions sumitomo-chem.co.jp. By calculating the energies of reactants, products, intermediates, and transition states, DFT can reveal activation barriers and reaction mechanisms sumitomo-chem.co.jp, walisongo.ac.id. For instance, DFT calculations have been used to support proposed reaction mechanisms involving the cyclization of ethynyl-substituted pyrimidines researchgate.net. Emerging approaches also explore the use of large language models (LLMs) to guide the search for plausible reaction mechanisms by integrating chemical principles with systematic exploration arxiv.org.

The interaction of molecules with surfaces is a critical area of study, particularly relevant in catalysis and materials science. DFT is a primary tool for investigating these surface interactions, providing insights into adsorption processes, surface reactivity, and bonding mechanisms at the atomic scale tudelft.nl, researchgate.net. DFT methods, including those that account for screened van der Waals interactions, are employed to accurately calculate adsorption energies and distances of molecules on various surfaces aps.org. Studies involving ethynyl-containing organic molecules have utilized DFT to analyze their adsorption configurations and interactions on metal surfaces researchgate.net. Similarly, DFT has been applied to study the adsorption energy and electronic interactions of molecules on catalytic surfaces, demonstrating the influence of surface termination and crystal planes on reactivity rsc.org. These principles are applicable to understanding how this compound might interact with different material surfaces.

Spectroscopic Property Predictions and Correlations

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. Methods such as DFT can be used to calculate properties that correlate with experimental spectroscopic measurements, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra northwestern.edu. Time-Dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions and UV-Vis absorption spectra, with the accuracy of these predictions often dependent on the choice of DFT functional sumitomo-chem.co.jp. Pyrimidine (B1678525) derivatives, including those with ethynyl (B1212043) substituents, can exhibit fluorescent properties, and computational studies can explore these characteristics researchgate.net. While specific spectroscopic predictions for this compound are not detailed here, these computational techniques provide a framework for such analyses.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a complementary approach to QM methods, utilizing empirical force fields to study the dynamic behavior of molecules over time lammps.org. MD simulations are crucial for understanding intermolecular interactions, which govern a wide range of material properties, including molecular mobility and phase transitions like the glass-transition temperature (Tg) nih.gov, dovepress.com. These simulations can model complex interactions between molecules, such as those in drug-polymer systems, by analyzing conformational changes and calculating binding energies dovepress.com. Intermolecular forces are typically decomposed into electrostatic, dispersion, exchange, and induction components mdpi.com. MD simulations are particularly valuable for studying large systems or phenomena where QM calculations would be computationally prohibitive lammps.org.

Advanced Analytical Characterization Techniques for 4 Ethynylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for organic structure determination, providing detailed information about the connectivity and electronic environment of atoms within a molecule. Both proton (1H) NMR and carbon-13 (13C) NMR are routinely employed.

For 4-Ethynylpyrimidine, 1H NMR typically reveals characteristic signals for the pyrimidine (B1678525) ring protons and the acetylenic proton. For instance, a study on 5-Ethynylpyrimidine (B139185) reported a singlet for the acetylenic proton at δ 3.40 ppm, along with singlets for the aromatic protons at δ 8.77 and 9.11 ppm in CDCl3 rsc.org. In related complexes like tbpyPt(C2pym)2, the pyrimidine ring protons appear as distinct doublets and triplets, indicative of their positions within the substituted pyrimidine ring system mdpi.comsemanticscholar.org. The ethynyl (B1212043) carbon in 13C NMR is typically observed at a characteristic downfield shift, often around 80-90 ppm for the acetylenic carbons, while the pyrimidine ring carbons resonate in the aromatic region vulcanchem.com. The presence of the electron-deficient pyrimidine ring influences the chemical shifts of both protons and carbons, providing valuable diagnostic information vulcanchem.com.

Table 1: Representative 1H NMR Chemical Shifts (δ in ppm) for Ethynylpyrimidine Derivatives

| Compound/Derivative | Solvent | Pyrimidine Ring Protons | Ethynyl Proton (≡C-H) | Other Signals | Citation |

| 5-Ethynylpyrimidine | CDCl3 | 8.77 (s, 2H), 9.11 (s) | 3.40 (s, 1H) | - | rsc.org |

| tbpyPt(C2pym)2 | CDCl3 | 9.15 (d, 2H), 8.65 (d, 4H), 8.50 (s, 2H), 7.38 (dd, 2H), 7.05 (t, 2H) | - | Ligand protons | mdpi.comsemanticscholar.org |

| Methyl 5-ethynylpyrimidine-2-carboxylate | CDCl3 | 9.25 (s, 2H) | 3.12 (s, 1H) | 4.01 (s, 3H, OCH₃) | vulcanchem.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of compounds. Electron Impact (EI) MS typically causes fragmentation, yielding a characteristic pattern that aids in structural elucidation lamission.edu. Electrospray Ionization (ESI), often coupled with High-Resolution Mass Spectrometry (HRMS), provides precise mass measurements of the molecular ion or protonated/adduct species, allowing for the unambiguous determination of the molecular formula lamission.eduucdavis.edu.

For methyl 5-ethynylpyrimidine-2-carboxylate, HRMS (ESI) data confirmed the calculated mass for [M+H]⁺ as m/z 163.0504, with an experimental value of 163.0508 vulcanchem.com. This level of accuracy is crucial for verifying the elemental composition of synthesized compounds. The fragmentation patterns observed in MS can also provide clues about the structure, such as the presence of specific functional groups or substructures.

X-ray Crystallography for Solid-State Structure Determination

Studies on platinum and gold complexes incorporating the 2-ethynylpyrimidine (B1314018) ligand have utilized X-ray crystallography to elucidate their structures mdpi.comsemanticscholar.orgdntb.gov.uaresearchgate.net. For instance, the tbpyPt(C2pym)2 complex crystallized as an ether solvate in the orthorhombic space group Pbca, with three unique Pt(II) species observed within the unit cell mdpi.comsemanticscholar.orgdntb.gov.ua. The Pt–C≡C and C≡C–C bond angles can deviate from linearity to accommodate crystal packing mdpi.com. The Cy3PAuC2pym species crystallizes in a monoclinic space group, with one unique complex in the asymmetric unit semanticscholar.orgdntb.gov.ua. In some gold complexes, aurophilic bonding interactions (Au–Au distances) have been observed, influencing the solid-state structure semanticscholar.orgdntb.gov.ua. The detailed analysis of crystal packing, including hydrogen bonding (e.g., C–H···N interactions), provides insights into supramolecular assembly and intermolecular forces mdpi.comresearchgate.net.

Table 2: Crystallographic Data for Ethynylpyrimidine Complexes

| Compound/Complex | Crystal System | Space Group | Z (Molecules/Unit Cell) | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Citation |

| tbpyPt(C2pym)2 · 0.25(Et2O) | Orthorhombic | Pbca | 24 | Pt–C: 1.928(11)–1.956(13) | C–Pt–C: 89.4(6)–91.7(5) | mdpi.comsemanticscholar.orgdntb.gov.ua |

| Pt–N: 2.038(10)–2.074(10) | ||||||

| Cy3PAuC2pym | Monoclinic | N/A | 1 | Au–P: Varies | C–Au–P: Varies | semanticscholar.orgdntb.gov.ua |

| Ph3PAuC2pym | Monoclinic | N/A | N/A | Au–Au: 3.0722(2) | - | semanticscholar.orgdntb.gov.ua |

Note: Specific space group information for Cy3PAuC2pym and Ph3PAuC2pym was not fully detailed in all cited snippets for direct inclusion in the table.

UV-Visible and Fluorescence Spectroscopy for Photophysical Analysis

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are critical for understanding the electronic transitions and emissive properties of molecules. These techniques reveal information about the absorption of light and the subsequent emission of photons, which are crucial for applications in optoelectronics and sensing.

The UV-Vis spectra of compounds containing the ethynylpyrimidine ligand typically show absorption bands in the UV or visible region, often assigned to charge-transfer transitions mdpi.comsemanticscholar.orgdntb.gov.ua. For tbpyPt(C2pym)2, a low-energy band was observed at λmax = 377 nm in CH2Cl2, with a molar absorptivity (ε) of 9700 M-1cm-1 mdpi.comsemanticscholar.org. This absorption is attributed to a charge-transfer transition, analogous to those seen in similar Pt(II) alkynyl compounds semanticscholar.org. The use of the electron-deficient ethynylpyrimidine ligand has been shown to blue-shift the emission compared to analogous complexes with ethynylpyridine ligands, indicating its utility in tuning photophysical properties semanticscholar.orgdntb.gov.ua. For example, the emission maximum for tbpyPt(C2pym)2 was reported at 512 nm, a blue-shift compared to 520 nm for tbpyPt(C22-py)2 semanticscholar.orgdntb.gov.ua. Solvatochromic effects, where emission maxima shift with solvent polarity, have also been observed, suggesting the formation of intramolecular charge-separated emitting states researchgate.net.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

A primary focus of future research is the development of more efficient, sustainable, and versatile methods for synthesizing 4-ethynylpyrimidine and its derivatives. While Sonogashira coupling remains a key technique, researchers are exploring new palladium and copper catalyst systems to enhance yields and enable milder reaction conditions. researchgate.net A practical, transition-metal-free approach has been developed, involving the condensation of arylamidines with specific alkenynones, which provides a facile route to both protected and unprotected 4-ethynylpyrimidines with yields up to 85%. researchgate.net

Future investigations are likely to concentrate on C-H activation strategies, which offer a more direct and atom-economical route to functionalized ethynylpyrimidines, thereby reducing the reliance on pre-functionalized starting materials. The application of modern synthetic techniques such as photoredox catalysis is also anticipated to open new avenues for synthesis. gifu-pu.ac.jp Additionally, there is potential in exploring novel reaction modes, such as the double Michael-type addition reported for other ethynyl (B1212043) compounds, which could lead to unprecedented synthetic transformations for this compound. gifu-pu.ac.jp The development of generative models and AI in chemistry may also accelerate the discovery of new synthesis pathways by navigating the vast space of possible chemical reactions. arxiv.org

Development of Advanced Functional Materials

The inherent properties of this compound—its rigid, planar structure and the reactive nature of its ethynyl group—make it a prime candidate for the construction of advanced functional materials. researchgate.net Future research is geared towards creating materials with precisely tailored optical and electronic properties for various applications.

One significant area of development is the synthesis of novel polymers and oligomers that incorporate the this compound unit. These materials are under investigation for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The inclusion of the ethynylpyrimidine moiety can be used to tune the emissive properties of metal complexes, potentially leading to the development of materials with deep blue emission, which is an area of significant attention. mdpi.com

Furthermore, this compound is a valuable building block for creating porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net The nitrogen atoms of the pyrimidine (B1678525) ring and the alkyne group serve as ideal coordination sites for creating extended, functional architectures. researchgate.netacs.org On surfaces, molecules like 5-(2-(4-bromophenyl)ethynyl)pyrimidine have been shown to form large-scale, self-assembled structures and participate in hierarchical coordination reactions to form organometallic nanostructures. researchgate.netexaly.com Star-shaped ethynylpyrimidine derivatives with long alkoxy side chains have demonstrated interesting blue light emission and self-assembling properties, indicating their potential as novel functional organic materials. researchgate.net

Targeted Drug Design and Precision Therapeutics

In medicinal chemistry, the this compound scaffold is a valuable starting point for designing targeted and precise therapies. nih.goveuropa.eu The pyrimidine ring is a well-established pharmacophore present in numerous bioactive molecules. The ethynyl group offers a versatile handle for chemical modification and can engage in covalent interactions with biological targets, leading to highly potent and selective inhibitors.

Integration with Nanoscience and Nanotechnology

The convergence of this compound chemistry with nanoscience and nanotechnology is a field ripe with potential. nano.govrepsol.com The reactive ethynyl group is an excellent anchor for grafting these molecules onto the surfaces of various nanomaterials, including nanoparticles and quantum dots, thereby imparting new functionalities. arcjournals.orgmidem-drustvo.si